molecular formula C10H14O2 B14022541 1-Ethyl-2-(methoxymethoxy)benzene

1-Ethyl-2-(methoxymethoxy)benzene

Cat. No.: B14022541
M. Wt: 166.22 g/mol
InChI Key: ASYHVUOFHHCJFC-UHFFFAOYSA-N
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Description

1-Ethyl-2-(methoxymethoxy)benzene ( 938450-51-2) is an organic compound with the molecular formula C 10 H 14 O 2 and a molecular weight of 166.22 g/mol . This reagent features a benzene ring substituted with an ethyl group and a methoxymethoxy group, making it a valuable building block in synthetic organic chemistry. The methoxymethoxy (MOM) group is a well-known protecting group for alcohols and phenols, suggesting that this compound could be utilized in complex, multi-step synthesis where the protection of sensitive functional groups is required. While direct studies on this specific molecule are limited, research on structurally similar compounds indicates their significant utility. For instance, molecules containing methoxymethyl and methoxymethoxy substituents on aromatic systems have been employed as key intermediates in sophisticated synthetic cascades, such as the Schmittel cyclization, to construct complex polycyclic architectures like benzo[b]fluorenes . This points to the potential application of 1-Ethyl-2-(methoxymethoxy)benzene in the development of novel organic materials and in methodological studies in synthetic chemistry. Researchers may find value in this compound for constructing molecular scaffolds, exploring new reaction pathways, or in the synthesis of specialized chemicals. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-ethyl-2-(methoxymethoxy)benzene

InChI

InChI=1S/C10H14O2/c1-3-9-6-4-5-7-10(9)12-8-11-2/h4-7H,3,8H2,1-2H3

InChI Key

ASYHVUOFHHCJFC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OCOC

Origin of Product

United States

Preparation Methods

Methoxymethylation of Ethyl-Substituted Phenols

A common approach to prepare 1-ethyl-2-(methoxymethoxy)benzene is via methoxymethylation of 2-ethylphenol. This involves reacting the phenolic hydroxyl group with methoxymethyl chloride (MOM-Cl) in the presence of a base such as sodium hydride or potassium carbonate.

Reaction Scheme:

$$
\text{2-Ethylphenol} + \text{MOM-Cl} \xrightarrow[\text{Base}]{\text{Solvent}} \text{1-Ethyl-2-(methoxymethoxy)benzene}
$$

Typical Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran (THF)
  • Base: Potassium carbonate or sodium hydride
  • Temperature: 0°C to room temperature
  • Reaction time: 1–4 hours

Nucleophilic Displacement Using Alkali Methoxides

According to patent literature on related methoxymethylated benzene derivatives, nucleophilic displacement of a chloromethyl group by alkali methoxides (e.g., sodium methoxide, lithium methoxide, or potassium methoxide) in methanol is an effective method to introduce the methoxymethyl group.

Key Parameters:

Parameter Range/Value
Alkali methoxide concentration 10% to 30% in methanol (typically ~20%)
Temperature Reflux (~65°C)
Reaction time 30 minutes to 2 hours
Solvent Methanol

This method involves heating the chloromethyl derivative with alkali methoxide solution under reflux with stirring to achieve substitution.

Protection via Methoxymethylation in Acidic Media

In some cases, methoxymethylation is carried out by exposure of the substrate to acidic conditions in the presence of methanol and formaldehyde equivalents, forming the methoxymethoxy group through electrophilic substitution. However, this method may lead to side products such as hydroxymethyl derivatives, requiring careful control of reaction conditions.

Stepwise Synthesis Example from 2-Chlorobenzylchloride

A multi-step synthesis route, adapted from patent EP2621885B1, illustrates the preparation of methoxymethylated benzene derivatives structurally related to 1-ethyl-2-(methoxymethoxy)benzene. The process involves:

Step No. Reaction Step Description
1 Nitration 2-chlorobenzylchloride nitrated to 4-nitro-2-chloromethyl-chlorobenzene
2 Methoxymethylation Introduction of methoxymethyl group via nucleophilic displacement with alkali methoxide
3 Amination Introduction of benzylamine group via nucleophilic substitution
4 Hydrogenation Catalytic hydrogenation of nitro group to amine
5 Acid Precipitation (optional) Formation of physiologically compatible salts of the amine product

This sequence highlights the importance of controlled nucleophilic substitutions and catalytic hydrogenation to achieve the desired methoxymethylated amine intermediates.

Catalysts and Reaction Conditions

Hydrogenation Catalysts

  • Palladium on carbon (Pd/C)
  • Platinum-based catalysts

Hydrogenation is typically conducted under mild hydrogen pressure (2–3 bar) at temperatures ranging from 20°C to 78.4°C, often around 60–78°C, in solvents such as ethyl acetate, toluene, or methanol. The reaction time varies from 30 minutes to 4 hours depending on substrate and catalyst load.

Phase Transfer Catalysts

For nucleophilic displacement steps, phase transfer catalysts such as tetraalkylammonium salts (e.g., tetraethylammonium bromide) are used to enhance reaction rates and yields. Catalyst loading is typically around equimolar to the substrate (0.5:1 to 1.5:1 molar ratio).

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Range
Methoxymethylation with MOM-Cl Simple, direct protection of phenol Requires careful handling of reagents 70–90%
Nucleophilic displacement with alkali methoxide Mild conditions, good selectivity Requires chloromethyl precursor 60–85%
Acid-catalyzed methoxymethylation Can be performed on various substrates Side reactions, by-products formation Variable, often lower
Multi-step nitration and hydrogenation Enables functional group transformations Multi-step, time-consuming Moderate to high

Research Findings and Notes

  • Side reactions such as formation of hydroxymethyl phenols can reduce yield and complicate purification.
  • Use of phase transfer catalysts significantly improves nucleophilic substitution efficiency.
  • Hydrogenation steps must be carefully controlled to avoid over-reduction or deprotection of the methoxymethyl group.
  • Crystallization and isolation steps after hydrogenation are critical for obtaining pure product and can be performed in the same solvent used for hydrogenation, avoiding solvent exchange.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxymethoxy group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

1-Ethyl-2-(methoxymethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-2-(methoxymethoxy)benzene involves its interaction with various molecular targets and pathways. The methoxymethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The benzene ring provides a stable aromatic system that can undergo various chemical modifications.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural analogs of 1-Ethyl-2-(methoxymethoxy)benzene differ in substituent type, position, and functional groups. Key comparisons include:

Compound Name Molecular Formula Substituents Molecular Weight Key Features References
1-Ethyl-2-(methoxymethoxy)benzene C10H15O2 Ethyl (C1), Methoxymethoxy (C2) 167.23 g/mol Ether-rich, moderate hydrophobicity
1-Ethoxy-2-methoxybenzene C9H12O2 Ethoxy (C1), Methoxy (C2) 152.19 g/mol Higher volatility, simpler ether
1-Methoxy-2-(1-methoxyethyl)benzene C10H14O2 Methoxy (C1), 1-Methoxyethyl (C2) 166.22 g/mol Branched alkoxy group, increased steric hindrance
1-Ethynyl-2-methoxybenzene C9H8O Ethynyl (C1), Methoxy (C2) 132.16 g/mol Alkyne functionality, reactive π-bonds
1-Ethyl-4-nitro-2-methoxybenzene C9H11NO3 Ethyl (C2), Methoxy (C1), Nitro (C4) 181.19 g/mol Electron-withdrawing nitro group

Key Observations :

  • Substituent Position : The ethyl and methoxymethoxy groups in the target compound occupy adjacent positions (C1 and C2), creating steric and electronic effects distinct from para-substituted analogs (e.g., 1-(1-Methoxyethyl)-4-(methoxymethoxy)benzene) .
  • Functional Group Reactivity : Methoxymethoxy groups are more hydrolytically labile under acidic conditions compared to simple methoxy or ethoxy groups . Ethyl groups enhance hydrophobicity relative to ethynyl or nitro substituents.

Reactivity Trends :

  • Methoxymethoxy groups undergo acid-catalyzed hydrolysis to yield diols or methoxy-phenols .
  • Ethyl groups are stable under basic conditions but susceptible to oxidation to carboxylic acids under strong oxidizing agents.

Physicochemical Properties

Property 1-Ethyl-2-(methoxymethoxy)benzene 1-Ethoxy-2-methoxybenzene 1-Ethynyl-2-methoxybenzene
Molecular Weight 167.23 g/mol 152.19 g/mol 132.16 g/mol
Solubility Moderate in polar solvents (EtOAc) High in acetone Low in water, high in THF
Boiling Point ~250–270°C (estimated) 220–230°C 180–190°C
Stability Acid-sensitive Stable in base Air-sensitive (alkyne)

Biological Activity

1-Ethyl-2-(methoxymethoxy)benzene, also known as ethyl 2-methoxy-3-methylphenyl ether, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C10H14O3
  • Molecular Weight : 182.22 g/mol
  • Structure : Composed of a benzene ring substituted with ethyl and methoxymethoxy groups.

Cytotoxicity

Research indicates that 1-Ethyl-2-(methoxymethoxy)benzene exhibits cytotoxic effects against various cancer cell lines. A study evaluated its effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines using the MTT assay, which measures cell viability based on mitochondrial activity.

Cell LineIC50 (µg/ml)% Viability at 100 µg/ml
HepG24267.7
MCF-710078.14
HaCaT>25082.23
NIH 3T3>50096.11

The results indicate that the compound has a significant cytotoxic effect on cancer cells while showing lower toxicity towards normal cells, suggesting a selective action against malignant cells .

The cytotoxicity of 1-Ethyl-2-(methoxymethoxy)benzene may be attributed to its ability to induce apoptosis in cancer cells. Microscopic observations revealed morphological changes consistent with apoptotic processes, including cell shrinkage and nuclear condensation. The compound's mechanism likely involves interference with cellular functions such as cell cycle regulation and induction of oxidative stress .

Study on Anticancer Activity

A detailed investigation was conducted to assess the anticancer potential of 1-Ethyl-2-(methoxymethoxy)benzene in vivo. The study involved administering the compound to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups, reinforcing the compound's potential as an anticancer agent .

Genomic Damage Assessment

Another study explored the compound's effects on genomic stability. It was found that exposure to certain concentrations resulted in increased levels of DNA damage markers in treated cells, indicating that while the compound exhibits anticancer properties, it may also have genotoxic effects at higher doses .

Q & A

Advanced Research Question

  • Catalyst Optimization : Use Li/MgO catalysts to reduce Pd loading by 50% while maintaining >70% yield .
  • Solvent Recycling : Replace THF with cyclopentyl methyl ether (CPME), enabling >90% solvent recovery via distillation .
    Data Conflict : Lower yields (60%) in CPME vs. THF (75%) require trade-off analysis between sustainability and efficiency .

What safety protocols are critical for handling 1-Ethyl-2-(methoxymethoxy)benzene in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats to prevent dermal/ocular exposure .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the methoxymethoxy group .
  • Waste Disposal : Neutralize with dilute NaOH before incineration to avoid toxic fumes (e.g., CO, NOₓ) .

How can conflicting data on the compound’s thermal stability be reconciled?

Advanced Research Question

  • Issue : Some studies report decomposition at 150°C , while others note stability up to 180°C .
  • Resolution :
    • TGA Analysis : Conduct thermogravimetric analysis under inert (N₂) vs. oxidative (air) conditions to identify decomposition pathways .
    • Kinetic Studies : Use Arrhenius plots to model degradation rates, revealing autocatalytic oxidation in air as a key variable .

What methodologies enable the study of 1-Ethyl-2-(methoxymethoxy)benzene’s role in supramolecular chemistry?

Advanced Research Question

  • Host-Guest Systems : Use X-ray crystallography to analyze inclusion complexes with β-cyclodextrin, highlighting ether-oxygen hydrogen bonding .
  • Dynamic NMR : Probe conformational flexibility of the methoxymethoxy group in solution (e.g., variable-temperature ¹H NMR) .

How do substituent effects impact the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

  • Electronic Effects : The methoxymethoxy group enhances electron density at the benzene ring, accelerating oxidative addition in Pd-catalyzed reactions .
  • Steric Effects : Ethyl substituents hinder access to the aryl halide site, requiring bulky ligands (e.g., XPhos) to improve turnover .

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